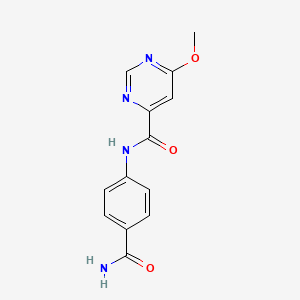![molecular formula C10H10N4O3 B2821827 1,3,7-三甲氧基噁唑并[2,3-f]嘧啶-2,4(1H,3H)-二酮 CAS No. 899997-16-1](/img/structure/B2821827.png)
1,3,7-三甲氧基噁唑并[2,3-f]嘧啶-2,4(1H,3H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Anticancer Activity
The synthesis and evaluation of N-9- and N-7-substituted 1,2,3-triazole analogues of 2,6-di-substituted purine revealed intriguing anticancer properties. These analogues were screened against various human cancer cell lines, including colon (HCT-1), leukemia (THP-1), neuroblastoma (IMR-32), and lung (A-549) cells. Notably, compounds like 9a, 9b, and 9e exhibited remarkable potency. Compound 9a, for instance, demonstrated IC50 values of 0.08 μM against THP-1 and 0.4 μM against A-549 cell lines .
Biological Roles of Purine Structural Framework
The purine structural framework (7H-Pyrrolo [2,3-d]pyrimidine) is ubiquitous in nature. While not directly found as 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, it exists in related compounds like adenine and guanine. These derivatives play essential roles in various biological functions, making the purine scaffold a “privileged scaffold.” Purine analogues have been explored as therapeutic agents, including antiviral, antibiotic, and anticancer drugs. Examples include 6-mercaptopurine and thioguanine for cancer treatment and acyclovir and ganciclovir for antiviral purposes .
Synthetic Strategies and Reactivity
Researchers have employed diverse synthetic strategies to access N-isoindoline-1,3-dione heterocycles, including 1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione. These methods involve condensation reactions of aromatic primary amines with maleic anhydride derivatives. The resulting N-isoindoline-1,3-dione scaffold serves as a versatile building block for various applications, emphasizing the need for sustainable and environmentally friendly synthetic approaches .
Potential Therapeutic Agents
Understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial. By unlocking their potential as therapeutic agents, we can harness their diverse chemical reactivity. Researchers continue to explore innovative methodologies for constructing these compounds with different substitution patterns, aiming to develop novel drugs and therapeutic interventions .
Photochromic Materials and Organic Synthesis
Beyond their biological applications, N-isoindoline-1,3-diones find use in other fields. They contribute to the development of photochromic materials, which change color upon exposure to light. Additionally, these compounds play a role in organic synthesis, where their reactivity enables the creation of complex molecules .
Herbicides, Colorants, and Polymer Additives
N-isoindoline-1,3-diones have applications beyond the lab. They are utilized in herbicides, colorants, and polymer additives. Their unique structure and reactivity make them valuable components in industrial processes and materials .
属性
IUPAC Name |
2,4,7-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O3/c1-5-4-14-6-7(11-9(14)17-5)12(2)10(16)13(3)8(6)15/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJGEYPDMGVFFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Ethylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B2821744.png)
![2-{[4-(2-methoxyphenyl)piperazino]methyl}-6-[(4-methylphenyl)sulfonyl]-5,6-dihydro-4H-[1,3]thiazolo[4,5-e]indole](/img/structure/B2821748.png)
![N-(3-chloro-4-methylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2821750.png)
![N-[1-(4-bromophenyl)sulfonyl-2,2-dichloroethenyl]benzamide](/img/structure/B2821751.png)

![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2821754.png)
![1-[(4-Methylphenyl)methyl]pyrazolidin-3-one](/img/structure/B2821756.png)

![2-(5-benzyl-8-fluoro-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2821759.png)




![3-[[1-(Cyclopentylmethyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2821766.png)